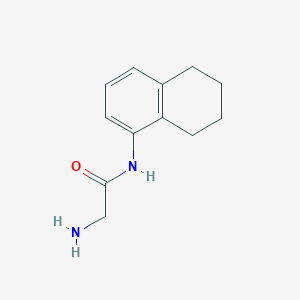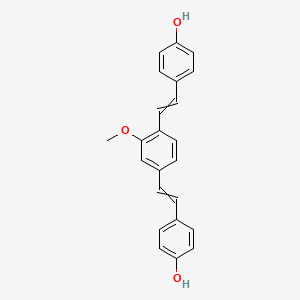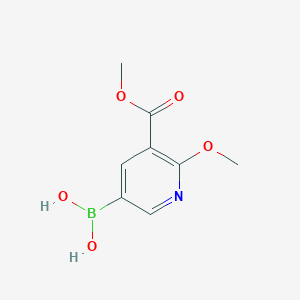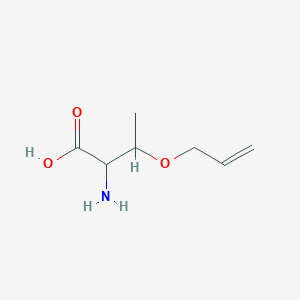![molecular formula C8H8N2O3S B12507428 (Z)-methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate](/img/structure/B12507428.png)
(Z)-methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2Z)-3-oxo-5H,6H-imidazo[2,1-b][1,3]thiazol-2-ylidene]acetate is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-3-oxo-5H,6H-imidazo[2,1-b][1,3]thiazol-2-ylidene]acetate typically involves the construction of the imidazo[2,1-b][1,3]thiazole scaffold. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2Z)-3-oxo-5H,6H-imidazo[2,1-b][1,3]thiazol-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-[(2Z)-3-oxo-5H,6H-imidazo[2,1-b][1,3]thiazol-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[(2Z)-3-oxo-5H,6H-imidazo[2,1-b][1,3]thiazol-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: A parent compound with similar structural features.
Benzimidazole: Another heterocyclic compound with a similar imidazole ring.
Thiazole: A simpler heterocyclic compound containing only the thiazole ring.
Uniqueness
Methyl 2-[(2Z)-3-oxo-5H,6H-imidazo[2,1-b][1,3]thiazol-2-ylidene]acetate is unique due to the combination of imidazole and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H8N2O3S |
|---|---|
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C8H8N2O3S/c1-13-6(11)4-5-7(12)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3 |
Clave InChI |
BANPZFXLXJBWEE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C1C(=O)N2CCN=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)



![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)


![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)

